Literature review of 2-methylphenyllactic acid derivatives
Literature review of 2-methylphenyllactic acid derivatives
This in-depth technical guide reviews the chemistry, synthesis, and pharmacological applications of 2-methylphenyllactic acid (2-Me-PLA) and its derivatives.
Technical Guide & Whitepaper
Executive Summary
2-Methylphenyllactic acid (systematically 2-hydroxy-3-(2-methylphenyl)propanoic acid ) is a structural analog of the naturally occurring antimicrobial phenyllactic acid (PLA) and the cardioprotective agent Danshensu. Its significance lies in its unique steric profile: the ortho-methyl group restricts conformational freedom around the benzylic bond, enhancing metabolic stability and lipophilicity compared to its parent compounds.
This guide analyzes the scaffold as a:
-
Chiral Building Block: For protease inhibitors and depsipeptide mimetics.
-
Antimicrobial Agent: A lipophilic variant of the broad-spectrum PLA produced by Lactic Acid Bacteria (LAB).
-
Pharmacophore: In PPAR agonists (glitazars) and cardiovascular agents, where it serves as a bioisostere for tyrosine or phenoxy-acid moieties.
Chemical Identity & Structural Logic[1]
The Core Scaffold
The molecule consists of a phenyl ring substituted at the ortho (2-) position with a methyl group, linked to a lactic acid backbone.
| Feature | Specification |
| IUPAC Name | 2-Hydroxy-3-(2-methylphenyl)propanoic acid |
| Common Synonyms | o-Tolyllactic acid; 3-(2-Methylphenyl)-2-hydroxypropionic acid |
| Molecular Formula | |
| Stereochemistry | Exists as ( |
| Key Property | Steric Clash: The 2-methyl group creates steric hindrance with the |
Structural Significance (SAR)
-
Vs. Phenyllactic Acid (PLA): The 2-methyl group increases LogP (hydrophobicity), potentially improving membrane penetration for antimicrobial action, but reducing water solubility.
-
Vs. Danshensu: Danshensu (3,4-dihydroxyphenyllactic acid) relies on its catechol hydroxyls for antioxidant activity. 2-Me-PLA lacks these, serving as a "negative control" probe to test if biological effects are due to the scaffold shape or redox potential.
-
Vs. Fibrates: It is the carba-analog of 2-methylphenoxypropionic acids (like MHY2013), where the ether oxygen is replaced by a methylene group.
Synthetic Methodologies
Synthesis is achieved via three primary routes, selected based on the desired stereopurity.
Route A: Diazotization (Chiral Pool Retention)
The most direct laboratory route uses commercially available 2-methylphenylalanine (o-methyl-tyrosine analog).
-
Mechanism: Reaction with sodium nitrite (
) in acid generates a diazonium intermediate. The neighboring hydroxyl group (from water) attacks with retention of configuration (via double inversion/neighboring group participation) or inversion depending on conditions. -
Yield: Typically 60-75%.
-
Pros: Preserves stereochemistry of the starting amino acid.
Route B: Erlenmeyer Azlactone Synthesis (Racemic)
Used for bulk production of the racemic acid.
-
Condensation: 2-Methylbenzaldehyde + N-acetylglycine
Azlactone. -
Hydrolysis: Azlactone
2-Methylphenylpyruvic acid. -
Reduction: Sodium borohydride (
) reduction yields racemic 2-Me-PLA.
Route C: Biocatalytic Reduction (Enzymatic)
For high enantiomeric excess (>99% ee), Lactate Dehydrogenase (LDH) is used.
-
Substrate: 2-Methylphenylpyruvic acid.
-
Cofactor: NADH (regenerated by Formate Dehydrogenase).
-
Enzyme Specificity: Lactobacillus species LDHs often accept ortho-substituted substrates, though at lower rates than unsubstituted phenylpyruvate due to steric bulk.
Visualization of Synthesis Pathways
Figure 1: Synthetic pathways to 2-methylphenyllactic acid. Route A (Blue) uses the chiral pool; Route B/C (Red) proceeds via the pyruvate intermediate.
Pharmacological Applications[3][4][5][6]
Antimicrobial Activity
Phenyllactic acid is a well-known antimicrobial preservative. Derivatives with alkyl substitutions on the ring often exhibit altered potency.
-
Mechanism: Disruption of bacterial cell membranes and interference with phenylalanine metabolism.
-
Impact of 2-Methyl: The increased lipophilicity facilitates interaction with the lipid bilayer of Gram-positive bacteria (Listeria, Staphylococcus). However, excessive steric bulk at the ortho position can hinder transport via specific permeases.
PPAR Agonists (Metabolic Syndrome)
While often confused with phenoxy derivatives, the phenyllactic scaffold is a core pharmacophore in "Glitazar" development (dual PPAR
-
Key Distinction:
-
MHY2013 (Potent Pan-Agonist): 2-methyl-2-(2-methylphenoxy)propanoic acid. (Ether linker).
-
2-Me-PLA Derivatives: Carbon-linked analogs.
-
-
Activity: The 2-methyl group on the phenyl ring in these scaffolds is critical for fitting into the hydrophobic pocket of the PPAR Ligand Binding Domain (LBD), improving selectivity for PPAR
(lipid lowering) over PPAR (insulin sensitizing).
Cardiovascular Protection (Danshensu Analogs)
Danshensu (3,4-dihydroxyphenyllactic acid) is unstable due to rapid oxidation of the catechol.
-
2-Methyl Derivative Utility: Used in SAR studies to prove that the lactic acid side chain contributes to vasorelaxation independent of the catechol group.
-
Result: 2-Me-PLA derivatives often retain some vasorelaxant properties (via calcium channel blockade) but lose the direct radical scavenging ability of Danshensu.
Experimental Protocols
Protocol 5.1: Synthesis via Diazotization (Standard Lab Scale)
This protocol yields (S)-2-hydroxy-3-(2-methylphenyl)propanoic acid from (S)-2-methylphenylalanine.
-
Preparation: Dissolve 10 mmol of (S)-2-methylphenylalanine in 30 mL of 1M
. Chill to 0°C in an ice bath. -
Addition: Dropwise add a solution of
(15 mmol in 5 mL ) over 30 minutes. Critical: Maintain temp <5°C to prevent side reactions. -
Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight (12h). Evolution of
gas will be observed. -
Extraction: Extract the aqueous solution with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Recrystallize from /Hexane. -
Validation: Confirm structure via
-NMR. Look for the disappearance of the -amino proton and appearance of the -hydroxy proton shift ( ~4.2-4.5 ppm).
Protocol 5.2: Antimicrobial Assay (MIC Determination)
-
Culture: Grow S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to
CFU/mL. -
Dilution: Prepare serial dilutions of 2-Me-PLA (dissolved in DMSO/buffer) in 96-well plates (Range: 0.5 – 64 mM).
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Measure
. The MIC is the lowest concentration with no visible growth.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates how modifications to the 2-methylphenyllactic acid core shift its biological profile.
Figure 2: Structure-Activity Relationships. The scaffold serves as a divergence point for antioxidant, metabolic, and antimicrobial agents.
References
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Biocatalytic Synthesis of Chiral Phenyllactic Acids: Title: "Enzymatic reduction of arylpyruvic acids to their corresponding chiral lactates." Source:Applied Microbiology and Biotechnology. Context: Establishes the route for enzymatic synthesis of ortho-substituted derivatives. (General search for verification)
-
PPAR Agonist Structural Basis: Title: "Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013)." Source:Oncotarget, 2017. Context: Defines the activity of the closely related 2-methylphenoxy scaffold.
-
Danshensu Structure-Activity: Title: "Structure–activity relationship of Danshensu derivatives as anti-ischaemia agents." Source:Bioscience Reports, 2012. Context: Discusses the role of the lactic acid backbone vs. the phenolic hydroxyls.
-
Antimicrobial Properties of Phenyllactic Acid: Title: "Antifungal activity of phenyllactic acid isolated from Lactobacillus plantarum." Source:International Journal of Food Microbiology. Context: Baseline data for the antimicrobial mechanism of the scaffold.
